molecular formula C20H17N3S B6580449 4-(benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1207055-80-8

4-(benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B6580449
CAS No.: 1207055-80-8
M. Wt: 331.4 g/mol
InChI Key: YOSFSVKDBNLENL-UHFFFAOYSA-N
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Description

4-(benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine typically involves the following steps:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the benzylsulfanyl group: This step involves the substitution reaction where a benzylsulfanyl group is introduced to the pyrazolo[1,5-a]pyrazine core.

    Addition of the 2-methylphenyl group: This can be done through a coupling reaction using suitable reagents and catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of high-throughput synthesis techniques and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the benzylsulfanyl group to a thiol group.

    Substitution: Various substitution reactions can occur, especially at the benzylsulfanyl and 2-methylphenyl positions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Thiols.

    Substitution products: Halogenated derivatives, nucleophile-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine depends on its specific interactions with molecular targets. These may include:

    Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(methylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine
  • 4-(benzylsulfanyl)-2-phenylpyrazolo[1,5-a]pyrazine

Uniqueness

4-(benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine is unique due to the presence of both the benzylsulfanyl and 2-methylphenyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-benzylsulfanyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3S/c1-15-7-5-6-10-17(15)18-13-19-20(21-11-12-23(19)22-18)24-14-16-8-3-2-4-9-16/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSFSVKDBNLENL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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